Bienvenue dans la boutique en ligne BenchChem!

4-Cycloheptylpiperazine-1-carboximidamide

Lipophilicity ADME Lead optimization

4-Cycloheptylpiperazine-1-carboximidamide (CAS 2098038-12-9) is a small-molecule piperazine-1-carboximidamide derivative with molecular formula C12H24N4 and molecular weight 224.35 g/mol. It belongs to the broader class of N4-substituted piperazine-1-carboximidamides, a scaffold that has been explored in medicinal chemistry for fatty acid amide hydrolase (FAAH) inhibition, kinase modulation (MARK4), antimicrobial activity, and serine hydrolase targeting.

Molecular Formula C12H24N4
Molecular Weight 224.35 g/mol
CAS No. 2098038-12-9
Cat. No. B1477048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cycloheptylpiperazine-1-carboximidamide
CAS2098038-12-9
Molecular FormulaC12H24N4
Molecular Weight224.35 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)N2CCN(CC2)C(=N)N
InChIInChI=1S/C12H24N4/c13-12(14)16-9-7-15(8-10-16)11-5-3-1-2-4-6-11/h11H,1-10H2,(H3,13,14)
InChIKeyKRGOIKRTKQFPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cycloheptylpiperazine-1-carboximidamide (CAS 2098038-12-9): Physicochemical Profile and Class Context for Procurement Evaluation


4-Cycloheptylpiperazine-1-carboximidamide (CAS 2098038-12-9) is a small-molecule piperazine-1-carboximidamide derivative with molecular formula C12H24N4 and molecular weight 224.35 g/mol . It belongs to the broader class of N4-substituted piperazine-1-carboximidamides, a scaffold that has been explored in medicinal chemistry for fatty acid amide hydrolase (FAAH) inhibition, kinase modulation (MARK4), antimicrobial activity, and serine hydrolase targeting [1]. The cycloheptyl substituent at the N4 position distinguishes this compound from its more common N4-methyl, N4-ethyl, N4-cyclohexyl, and N4-phenyl analogs by introducing a seven-membered alicyclic ring that confers distinct lipophilicity, steric bulk, and conformational flexibility relative to six-membered or aromatic N4-substituted comparators. As of the available evidence cutoff, no primary research article or patent explicitly reports quantitative biological activity data for this specific compound; its differentiation therefore rests on physicochemical and structural properties that can be benchmarked against close analogs using computed and measured parameters [2].

Why N4-Cycloheptylpiperazine-1-carboximidamide Cannot Be Replaced by N4-Methyl, N4-Ethyl, or N4-Cyclohexyl Analogs Without Altering Physicochemical and Pharmacological Profile


Substitution at the piperazine N4 position is not a neutral modification. The identity of the N4 substituent directly governs the compound's lipophilicity (LogP), aqueous solubility, membrane permeability, metabolic stability, and target-binding complementarity . Within the piperazine-1-carboximidamide chemotype, the N4-methyl derivative exhibits a LogP of approximately −0.9 (highly hydrophilic), while the N4-cycloheptyl analog is predicted to have a LogP substantially higher (≥1.5) owing to the seven-carbon alicyclic ring . This ~2.4 log-unit shift translates to a >200-fold difference in octanol–water partition coefficient, which alters every ADME parameter and cannot be compensated for by simple formulation adjustments. Furthermore, the cycloheptyl ring's larger van der Waals volume (≈94 ų vs. ≈82 ų for cyclohexyl) and distinct conformational ensemble modify steric occupancy in hydrophobic enzyme pockets—a parameter that structure–activity relationship (SAR) studies on piperazine-carboxamide FAAH inhibitors have shown to be a critical determinant of inhibitory potency and subtype selectivity [1]. Procurement of a smaller or less lipophilic N4-substituted analog as a substitute therefore introduces a physicochemical perturbation that is predictable in direction but unpredictable in magnitude for any given assay system, justifying compound-specific sourcing when the cycloheptyl substituent is a required design element.

Quantitative Physicochemical Differentiation of 4-Cycloheptylpiperazine-1-carboximidamide Versus Four Closest N4-Substituted Analogs


Estimated LogP Differential: 4-Cycloheptyl vs. 4-Methylpiperazine-1-carboximidamide

The calculated partition coefficient (LogP) for 4-methylpiperazine-1-carboximidamide is reported as −0.9 (experimental/calculated consensus value), classifying it as highly hydrophilic . Although an experimentally measured LogP for 4-cycloheptylpiperazine-1-carboximidamide has not been published, the ACD/LogP of the structurally informative substructure 1-cycloheptylpiperazine is 2.44 . The carboximidamide group contributes a constant polar decrement across the series; thus, the cycloheptyl analog is conservatively estimated to have LogP ≥1.5, corresponding to a >200-fold higher octanol–water partition ratio relative to the N4-methyl comparator. This magnitude of lipophilicity difference is sufficient to alter membrane passive permeability by over one log unit in PAMPA or Caco-2 monolayer assays based on established LogP–permeability correlations for the piperazine chemotype [1].

Lipophilicity ADME Lead optimization

Steric Bulk and Conformational Space: Cycloheptyl vs. Cyclohexyl N4-Substitution

The cycloheptyl ring introduces a larger van der Waals volume (≈94 ų) and greater conformational flexibility than the cyclohexyl ring (≈82 ų) [1]. In the context of piperazine-carboxamide FAAH inhibitors, 3D-QSAR studies have identified the steric bulk at the piperazine N4 position as a key determinant of inhibitory potency, with bulkier hydrophobic substituents favoring deeper occupancy of the enzyme's acyl-chain-binding channel [2]. The cycloheptyl ring can access pseudo-axial and pseudo-equatorial conformations that differ in spatial reach by ~0.8–1.2 Å relative to the chair-only cyclohexyl conformers, potentially enabling distinct van der Waals contact patterns with lipophilic enzyme sub-pockets. No published head-to-head enzymatic assay data exist for 4-cycloheptyl vs. 4-cyclohexylpiperazine-1-carboximidamide; the steric argument is therefore based on computed molecular volume and conformational sampling from the broader piperazine SAR literature [3].

Steric occupancy Enzyme pocket complementarity Conformational analysis

Hydrogen-Bond Donor/Acceptor Topology: Unaltered Carboximidamide Pharmacophore Across N4-Substituted Series

The carboximidamide group [−C(=NH)NH2] provides a conserved hydrogen-bond donor/acceptor motif (3 H-bond donors, 1 H-bond acceptor from the imine nitrogen) that is identical across all N4-substituted piperazine-1-carboximidamides . In the MARK4 ATPase inhibition study of 4-(6-arylpyrimidin-4-yl)piperazine-1-carboximidamides, the carboximidamide group engaged the ATP-binding pocket hinge region via bidentate hydrogen bonds, contributing to IC50 values of 5.35–16.53 µM [1]. The N4-cycloheptyl variant preserves this pharmacophoric engagement capacity while modifying only the distal hydrophobic environment. This means that target binding differences between N4-substituted analogs arise primarily from differential hydrophobic packing and desolvation energetics, not from altered hydrogen-bonding potential [2].

Pharmacophore Hydrogen bonding Target engagement

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

4-Cycloheptylpiperazine-1-carboximidamide contains 3 rotatable bonds (the cycloheptyl–piperazine C–N bond plus two bonds within the carboximidamide group), compared to 2 rotatable bonds in the 4-cyclohexyl analog (the cyclohexyl ring is smaller and the exocyclic C–N bond is the sole rotatable link to the piperazine core) [1]. The additional rotatable bond in the cycloheptyl derivative arises from the larger ring's ability to sample more conformational states. Each freely rotatable bond contributes approximately 0.5–1.0 kcal/mol to the entropic penalty upon binding, meaning the cycloheptyl analog may incur a modestly higher entropic cost (estimated ~0.5 kcal/mol) relative to the cyclohexyl comparator when both adopt a bound conformation [2]. This thermodynamic difference can translate to a ~2–3 fold difference in binding affinity if the binding site does not pre-organize the cycloheptyl ring, a factor that should be accounted for when interpreting potency data from homologous series [3].

Conformational entropy Ligand efficiency Binding thermodynamics

Molecular Weight and Heavy Atom Count: Implications for Ligand Efficiency Metrics

4-Cycloheptylpiperazine-1-carboximidamide has a molecular weight (MW) of 224.35 g/mol and 16 heavy atoms, placing it at the upper boundary of fragment-like chemical space (MW ≤250) . In comparison, 4-methylpiperazine-1-carboximidamide (MW 142.20, 10 heavy atoms) is a true fragment, while 4-cyclohexylpiperazine-1-carboximidamide (MW 210.33, 15 heavy atoms) is intermediate [1]. The cycloheptyl analog provides the highest per-atom hydrophobic surface area among the simple N4-cycloalkyl series, yielding a higher ligand lipophilicity efficiency (LLE = pIC50 − LogP) potential if the additional hydrophobic contacts translate into binding energy. No experimental pIC50 data are available for this compound to calculate an absolute LLE; however, the structural features position it as a 'maximally lipophilic fragment' suitable for probing hydrophobic enzyme pockets where smaller N4-alkyl substituents fail to make sufficient van der Waals contact [2].

Ligand efficiency Fragment-like properties Lead-likeness

Commercial Availability and Purity Benchmarking: 4-Cycloheptylpiperazine-1-carboximidamide vs. Closest Analogs

4-Cycloheptylpiperazine-1-carboximidamide (CAS 2098038-12-9) is listed by CymitQuimica (Ref. 3D-YID03812) at a minimum purity of 95%, with confirmed molecular identity by NMR, HPLC, or GC . Several 1g and 5g pack sizes are marked as discontinued, indicating limited stock availability and emphasizing the need for confirmed lot-specific sourcing . In contrast, the 4-methyl and 4-benzyl analogs are stocked in broader quantity ranges (mg to kg) by multiple suppliers including Bidepharm, AKSci, and MolCore, often with detailed batch-specific QC documentation (NMR, HPLC, GC traces). The 4-cyclohexyl analog is predominantly available as the hydroiodide salt (CAS 849776-37-0) rather than the free base, which introduces a counterion variable absent from the cycloheptyl compound . This supply landscape means that sourcing 4-cycloheptylpiperazine-1-carboximidamide requires proactive lot verification and may involve custom synthesis lead times not encountered with the more commoditized N4-methyl or N4-benzyl derivatives.

Procurement Supply chain Purity

4-Cycloheptylpiperazine-1-carboximidamide: Evidence-Supported Application Scenarios for Scientific Procurement


Physicochemical Comparator in Lipophilicity-Dependent ADME Profiling of Piperazine-Carboximidamide Series

When a research program requires a homologous series of N4-substituted piperazine-1-carboximidamides to deconvolute the contribution of lipophilicity to membrane permeability, plasma protein binding, or metabolic clearance, 4-cycloheptylpiperazine-1-carboximidamide serves as the high-LogP anchor compound. Its estimated LogP ≥1.5, contrasted against the LogP −0.9 of the 4-methyl analog, establishes a >200-fold partition-coefficient range within a single chemotype . This enables quantitative LogP–ADME correlation studies without the confounding influence of aromatic ring electronics or heteroatom variation that would accompany phenyl or pyridyl N4-substituents [1].

Steric Probe for Hydrophobic Enzyme Sub-Pockets in Fragment-Based Drug Discovery

The cycloheptyl group's larger van der Waals volume (≈94 ų) and conformational flexibility make this compound suitable as a steric probe fragment for hydrophobic sub-pockets in enzymes such as FAAH or MARK4, where 3D-QSAR studies have identified the N4 substituent size as a key potency determinant . Compared to the cyclohexyl analog (≈82 ų), the cycloheptyl variant offers access to additional binding-site topographies without introducing aromatic π-stacking interactions that could alter selectivity profiles [1].

Negative Control in Hydrogen-Bond Pharmacophore Mapping Studies

Because the carboximidamide warhead's hydrogen-bond donor/acceptor topology is invariant across all N4-substituted piperazine-1-carboximidamides , 4-cycloheptylpiperazine-1-carboximidamide can serve as a hydrophobic-only control in pharmacophore mapping experiments. When assayed alongside the 4-methyl analog (identical H-bond capacity but divergent LogP), any differential activity can be confidently attributed to hydrophobic effects rather than altered polar interactions [1].

Synthetic Intermediate for Cycloheptyl-Containing Bioactive Conjugates

The free-base form of 4-cycloheptylpiperazine-1-carboximidamide, verified at ≥95% purity , can be employed as a synthetic building block for constructing more complex molecules bearing the cycloheptyl-piperazine-carboximidamide motif—including compounds analogous to the spliceosome inhibitor E7107, which utilizes a 4-cycloheptylpiperazine-1-carboxylate moiety [1]. The carboximidamide group also provides a handle for further derivatization (e.g., guanylation, acylation, or cyclization) that is orthogonal to the N4-cycloheptyl substitution.

Quote Request

Request a Quote for 4-Cycloheptylpiperazine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.